6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid

Description

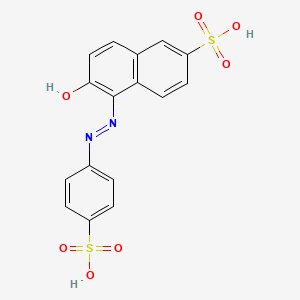

6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid (CAS: 130-26-7) is a sulfonated azo dye characterized by a naphthalene backbone with two sulfonic acid groups (–SO₃H) at positions 2 and 6, and an azo (–N=N–) bridge linking the naphthalene ring to a 4-sulphophenyl group. Its disodium salt form (C₁₆H₁₀N₂O₇S₂·2Na) is widely used in industrial applications, including textiles and paper dyeing . The compound’s structure ensures high water solubility and stability, typical of sulfonated azo dyes.

Properties

CAS No. |

5859-11-0 |

|---|---|

Molecular Formula |

C16H12N2O7S2 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

6-hydroxy-5-[(4-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C16H12N2O7S2/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22/h1-9,19H,(H,20,21,22)(H,23,24,25) |

InChI Key |

KEYWXKLGZZGHMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Overview of Synthesis Route

The synthesis of this compound primarily involves a two-step process:

This method is the classical azo dye synthesis pathway, optimized for aqueous media under controlled temperature and pH conditions to maximize yield and purity.

Step 1: Diazotization of 4-Aminobenzenesulfonic Acid

- Reactants: 4-aminobenzenesulfonic acid, sodium nitrite (NaNO2), and hydrochloric acid (HCl)

- Reaction conditions: The amine group (-NH2) of 4-aminobenzenesulfonic acid is converted into a diazonium salt by reaction with nitrous acid generated in situ from sodium nitrite and hydrochloric acid.

- Temperature: Typically maintained between 0-5°C to stabilize the diazonium salt and prevent decomposition.

- Reaction:

$$

\text{4-aminobenzenesulfonic acid} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-benzenediazonium sulfonate} + \text{NaCl} + \text{H}2\text{O}

$$

This step is critical as the diazonium salt serves as the electrophilic species for the azo coupling reaction.

Step 2: Coupling with 2-Naphthol-6-sulfonic Acid

- Coupling agent: 2-naphthol-6-sulfonic acid, which contains a hydroxyl group at position 6 and a sulfonic acid group at position 2 on the naphthalene ring.

- Reaction conditions: The diazonium salt solution is slowly added to an alkaline aqueous solution of 2-naphthol-6-sulfonic acid, typically at pH 8-10.

- Temperature: Usually maintained at 0-10°C to control reaction rate and prevent side reactions.

- Reaction: The diazonium salt electrophilically couples to the activated aromatic ring of 2-naphthol-6-sulfonic acid at the 5-position, forming the azo bond (-N=N-).

$$

\text{4-benzenediazonium sulfonate} + \text{2-naphthol-6-sulfonic acid} \rightarrow \text{this compound}

$$

This coupling reaction yields the target azo dye with characteristic color properties and sulfonic acid groups enhancing water solubility.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Temperature (Diazotization) | 0–5 °C | Stabilizes diazonium salt, prevents decomposition |

| Temperature (Coupling) | 0–10 °C | Controls coupling rate, minimizes side reactions |

| pH (Coupling) | 8–10 | Ensures nucleophilicity of 2-naphthol-6-sulfonic acid |

| Solvent | Aqueous medium | Facilitates ionization and solubility |

| Reaction time | 30–60 minutes per step | Ensures complete conversion |

The reaction is usually performed under stirring to maintain homogeneity. The pH is adjusted using sodium hydroxide or other bases during coupling to maintain optimal conditions.

Research Findings on Preparation Efficiency and Purity

- Yield: The diazotization and coupling reactions typically afford high yields (>85%) when temperature and pH are strictly controlled.

- Purity: The presence of sulfonic acid groups enhances water solubility, which facilitates purification by crystallization or precipitation.

- Side Reactions: Potential side reactions include hydrolysis of diazonium salts or coupling at undesired positions, minimized by low temperature and pH control.

- Analytical Confirmation: Spectroscopic methods such as UV-Vis (showing azo chromophore absorption), FTIR (confirming azo and sulfonic acid groups), and NMR are used to confirm structure and purity.

Summary Table of Preparation Method

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| Diazotization | 4-aminobenzenesulfonic acid, NaNO2, HCl | 0–5 °C, aqueous, acidic | Formation of diazonium salt |

| Coupling | Diazonium salt + 2-naphthol-6-sulfonic acid | 0–10 °C, pH 8–10, aqueous | Formation of azo dye compound |

Chemical Reactions Analysis

6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and sulfonic acid groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-hydroxy-5-[(4-sulphophenyl)azo]naphthalene-2-sulphonic acid is widely used in scientific research, particularly in:

Chemistry: As a dye for various analytical techniques.

Biology: For staining cells and tissues, aiding in the visualization of biological structures.

Medicine: In diagnostic assays and research involving biological molecules.

Industry: Used in the dyeing process for textiles and other materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific molecular targets. The azo group in the compound can interact with various biological molecules, leading to changes in their properties and functions . The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or naphthalene backbone, impacting solubility, color, and applications:

Table 1. Structural comparison of sulfonated azo dyes.

Physicochemical Properties

- Solubility : The presence of sulfonic acid groups (–SO₃H) enhances water solubility. Derivatives with additional polar groups (e.g., –OCH₃ in Allura Red) exhibit even greater solubility in aqueous media .

- Color Properties: Electron-withdrawing groups (–SO₃H, –NO₂) redshift absorption spectra, while electron-donating groups (–OCH₃, –CH₃) alter λₘₐₓ. For example, Allura Red absorbs at 503 nm in methanol , whereas the parent compound’s λₘₐₓ is ~430 nm .

- Thermal Stability : Methyl and methoxy substituents (e.g., in Allura Red) improve thermal stability by reducing oxidative degradation .

Research Findings and Data

Spectral and Computational Analysis

- FTIR and NMR : Sulfonic acid groups in naphthalene derivatives show characteristic S=O stretches at 1180–1250 cm⁻¹ and C–S vibrations at 680–750 cm⁻¹ .

- DFT Studies : Substituents alter bond angles; e.g., the –SO₃H group in naphthalene-2-sulfonic acid reduces the C–S–O bond angle to ~104°, impacting molecular geometry .

Table 2. Computational parameters for naphthalene derivatives (B3LYP/6-311++G(d,2p)):

| Compound | Bond Angle (C–S–O) | Dipole Moment (Debye) |

|---|---|---|

| Naphthalene-2-sulfonic acid | 103.5° | 5.2 |

| 1-Nitroso-2-naphthol | 119.8° | 3.8 |

Biological Activity

6-Hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, commonly referred to as Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate (CAS Number: 2783-94-0), is an azo dye with significant applications in food and cosmetics. This compound has garnered attention due to its potential biological activities, including mutagenic and tumorigenic properties, which warrant a comprehensive examination of its biological effects and mechanisms.

The molecular formula of the compound is , with a molecular weight of approximately 408.41 g/mol. It appears as orange-red crystals or a red powder and is soluble in water, which facilitates its use in various applications, especially as a food colorant (FD&C Yellow No. 6) .

Biological Activity Overview

The biological activity of this compound includes:

- Mutagenicity and Tumorigenicity : Research indicates that this compound exhibits mutagenic properties, which can lead to DNA damage and potentially contribute to cancer development . The compound's azo structure is often associated with such biological effects.

- Cellular Interactions : Studies have shown that the compound can interact with various cellular components, affecting cell viability and proliferation. Its ability to induce oxidative stress has been documented, which may play a role in its cytotoxic effects .

- Mechanisms of Action : The biological mechanisms underlying the activity of this compound include the generation of reactive oxygen species (ROS), which can lead to cellular damage. Additionally, it has been shown to affect enzyme activities related to metabolic pathways, particularly those involved in pyruvate metabolism .

Case Study 1: Mutagenicity Assessment

A study conducted by the National Toxicology Program assessed the mutagenic potential of various azo dyes, including Disodium 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonate. The results indicated that at certain concentrations, the compound induced mutations in bacterial strains, suggesting a direct mutagenic effect .

Case Study 2: Cytotoxic Effects on Mammalian Cells

In vitro studies have demonstrated that exposure to this compound at concentrations exceeding 100 µM resulted in significant cytotoxicity in mammalian cell lines. The mechanism was linked to oxidative stress and apoptosis induction, highlighting the need for caution in its use as a food additive .

Binding and Activity Constants

Research has provided insights into the binding affinities of this compound with various biological targets:

| Type | Value | Assay Type | Assay Source |

|---|---|---|---|

| AC50 | 0.195 µM | NVS_ENZ_hMMP2 | Novascreen |

This table indicates that the compound has a notable affinity for certain metalloproteinases, which are involved in various physiological processes including tissue remodeling and inflammation .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 6-hydroxy-5-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid, and what are their key reaction conditions?

The compound is typically synthesized via diazotization and coupling reactions. A primary amine (e.g., 4-sulphonylaniline) undergoes diazotization with nitrous acid (HNO₂) under acidic conditions (0–5°C), followed by coupling with 6-hydroxynaphthalene-2-sulphonic acid. Reaction pH is critical: acidic conditions (pH 2–4) favor electrophilic substitution at the hydroxyl-bearing aromatic ring. Post-synthesis purification often involves recrystallization from aqueous ethanol .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Key methods include:

- UV-Vis Spectroscopy : Identifies λmax (~480–520 nm) due to the azo chromophore .

- HPLC : Reverse-phase C18 columns with eluents like 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B), detected at 235–254 nm .

- Mass Spectrometry : Confirms molecular weight (e.g., m/z 557.55 for C22H19N7O7S2) .

- Elemental Analysis : Validates sulfur and nitrogen content to confirm sulfonic acid and azo groups .

Q. How does the compound’s solubility vary with pH, and what implications does this have for experimental design?

The compound is highly water-soluble due to its sulfonate groups, but solubility decreases in acidic media (pH < 2) due to protonation of sulfonate moieties. For biological staining, neutral or mildly alkaline buffers (pH 7–9) are optimal to maintain solubility and avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s stability under oxidative conditions?

Conflicting reports on oxidative stability may arise from varying reagent strengths. For example:

- Mild Oxidants (H₂O₂) : Induce partial sulfonate group oxidation without azo bond cleavage .

- Strong Oxidants (KMnO₄) : Degrade the azo bond, producing sulfophenylamines and quinone derivatives .

To reconcile discrepancies, use controlled conditions (e.g., O₂ partial pressure, temperature) and monitor intermediates via LC-MS. Stability assays should specify oxidant concentration and reaction time .

Q. What methodologies are suitable for studying the compound’s interaction with biological macromolecules (e.g., proteins)?

- Fluorescence Quenching : The compound’s azo group quenches tryptophan fluorescence upon binding to proteins. Stern-Volmer analysis calculates binding constants (KSV) .

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding sites on albumin or DNA, guided by sulfonate group electrostatic interactions .

- Circular Dichroism (CD) : Detects conformational changes in proteins post-binding .

Q. How can the compound’s photodegradation kinetics be optimized for environmental toxicity studies?

Design a light-exposure protocol using:

- UV-Vis Light Sources : Simulate solar irradiation (λ = 300–400 nm).

- Kinetic Modeling : First-order decay models fit degradation data, with half-life (t½) dependent on pH and dissolved oxygen.

- LC-MS/MS : Identifies degradation byproducts like sulfophenylhydrazines, which may exhibit higher toxicity than the parent compound .

Q. What strategies mitigate interference from sulfonate groups in quantitative assays?

- Ion-Pair Chromatography : Use tetrabutylammonium phosphate to mask sulfonate charges, improving peak resolution .

- Derivatization : Convert sulfonate groups to esters (e.g., methyl sulfonate) via diazomethane, enhancing compatibility with GC-MS .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

Q. What are the best practices for handling the compound’s potential toxicity?

- Acute Toxicity : LD₅₀ values (oral, rat) suggest moderate toxicity. Use PPE (gloves, goggles) and work in fume hoods .

- Environmental Disposal : Neutralize with alkaline solutions (pH > 10) to precipitate sulfonate groups before incineration .

Comparative Analysis with Analogues

Q. How does this compound differ structurally and functionally from SPADNS (1,8-dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6-disulfonic acid)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.